

# "spectroscopic comparison of sodium peracetate and its parent peracid"

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## Compound of Interest

Compound Name: Sodium peracetate

Cat. No.: B1260957

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## A Spectroscopic Showdown: Sodium Peracetate vs. Peracetic Acid

In the realm of oxidation chemistry, both peracetic acid (PAA) and its salt, **sodium peracetate**, are significant players. While structurally similar, the substitution of a proton with a sodium ion imparts distinct physicochemical properties that are reflected in their spectroscopic signatures. This guide provides a comparative overview of the spectroscopic characteristics of **sodium peracetate** and its parent peracid, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **sodium peracetate** and peracetic acid based on available literature.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound          | Nucleus         | Solvent         | Chemical Shift ( $\delta$ ) ppm | Multiplicity | Assignment            |
|-------------------|-----------------|-----------------|---------------------------------|--------------|-----------------------|
| Sodium Peracetate | $^{13}\text{C}$ | Unknown         | 175.0, 20.0                     | Singlet      | C=O, CH <sub>3</sub>  |
| Peracetic Acid    | $^1\text{H}$    | $\text{CDCl}_3$ | 2.17, 8.10                      | Singlet      | CH <sub>3</sub> , OOH |
| Peracetic Acid    | $^{13}\text{C}$ | $\text{CDCl}_3$ | 19.5, 170.2                     | Singlet      | CH <sub>3</sub> , C=O |

Table 2: Infrared (IR) Spectroscopy Data

| Compound       | Wavenumber ( $\text{cm}^{-1}$ ) | Assignment                             | Reference |
|----------------|---------------------------------|--|-----------|
| Peracetic Acid | 3310-3350                       | O-H stretching (intramolecular H-bond) | [1]       |
| Peracetic Acid | 1753                            | C=O stretching                         | [2]       |
| Peracetic Acid | 1450                            | O-H bending                            | [1]       |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Compound          | Wavelength (nm) | Molar Absorptivity ( $\epsilon$ ) | Solvent          | Reference |
|-------------------|-----------------|-----------------------------------|------------------|-----------|
| Sodium Peracetate | < 240           | $\log \epsilon > 1.4$             | Water            | [3]       |
| Peracetic Acid    | 180-220         | -                                 | Aqueous Solution | [4]       |

## Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

### Synthesis of Peracetic Acid

Peracetic acid is typically produced by the reaction of acetic acid with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid.<sup>[5]</sup>

Materials:

- Acetic acid
- Hydrogen peroxide (30-50%)
- Sulfuric acid (catalyst)

Procedure:

- Carefully add the calculated amount of sulfuric acid to acetic acid in a reaction vessel equipped with a stirrer and cooling system.
- Slowly add hydrogen peroxide to the mixture while maintaining the temperature below a safe limit (typically  $< 40^{\circ}\text{C}$ ) to control the exothermic reaction.
- Allow the reaction to proceed for several hours to days to reach equilibrium.<sup>[5]</sup> The concentration of peracetic acid can be monitored using titration methods.<sup>[6]</sup>

### Synthesis of Sodium Peracetate

**Sodium peracetate** is often generated in situ for immediate use due to its potential instability in solid form.<sup>[7]</sup> One common method involves the reaction of a suitable acetyl donor with sodium percarbonate or by carefully neutralizing peracetic acid. Purity can be validated using NMR and high-resolution mass spectrometry.<sup>[8]</sup>

## Spectroscopic Analysis

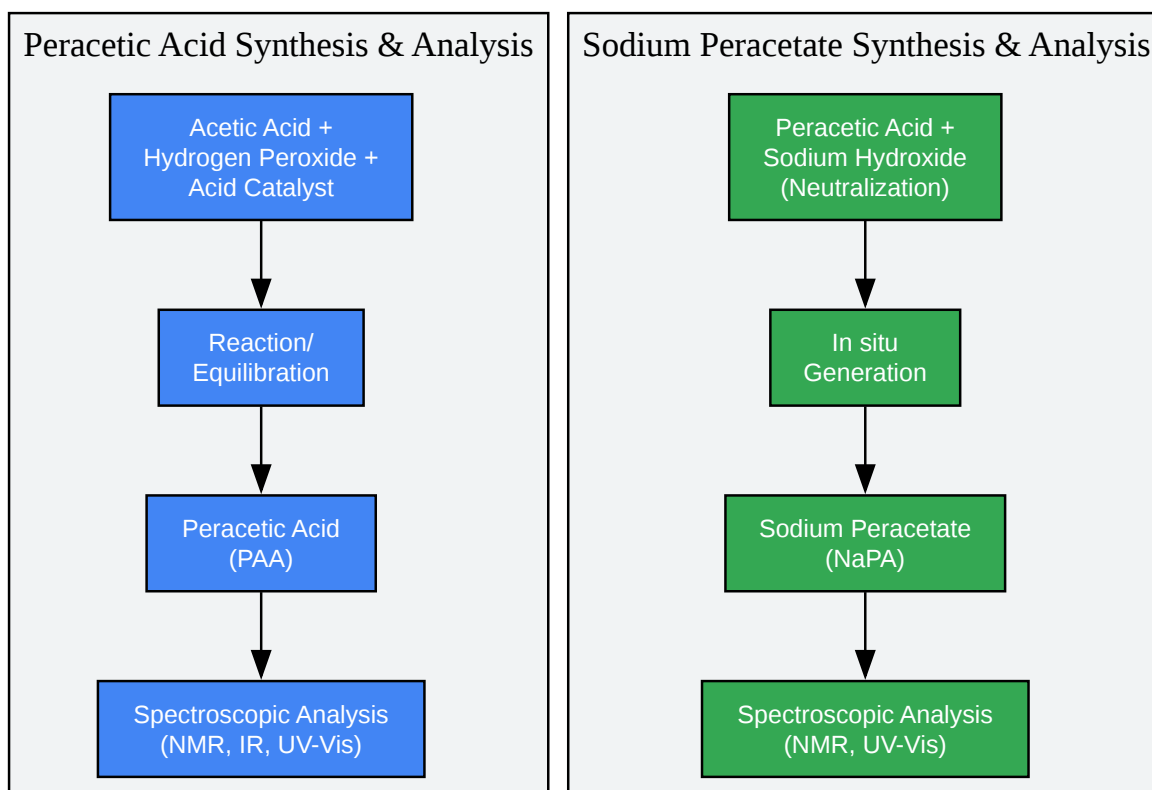
NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer. Samples are typically dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  for peracetic acid).

IR Spectroscopy: Infrared spectra can be obtained using an FTIR spectrometer. For peracetic acid, Attenuated Total Reflectance (ATR) is a suitable technique.<sup>[2]</sup>

UV-Vis Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer. Aqueous solutions of the compounds are prepared at known concentrations to measure their absorbance at different wavelengths.<sup>[4][9][10]</sup>

## Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of peracetic acid and **sodium peracetate**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

## Comparative Insights

The spectroscopic data reveals key differences between the two compounds:

- NMR: The most significant difference in the  $^1\text{H}$  NMR spectrum is the absence of the acidic proton (OOH) signal in **sodium peracetate**, which is observed around 8.10 ppm for peracetic acid. The  $^{13}\text{C}$  NMR chemical shifts for the carbonyl and methyl groups are also expected to differ slightly due to the change in the electronic environment upon salt formation.
- IR: The broad O-H stretching band characteristic of the carboxylic acid group in peracetic acid is absent in the spectrum of **sodium peracetate**. The C=O stretching frequency may also shift to a lower wavenumber in **sodium peracetate** due to the ionic character of the carboxylate group.
- UV-Vis: Both compounds exhibit absorption in the deep UV region. The position and intensity of the absorption maximum can be influenced by the solvent and the specific electronic transitions within the peroxy carbonyl group.

This comparative guide provides a foundational understanding of the spectroscopic differences between **sodium peracetate** and peracetic acid. These differences are critical for the correct identification, quantification, and application of these potent oxidizing agents in various scientific and industrial settings.

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